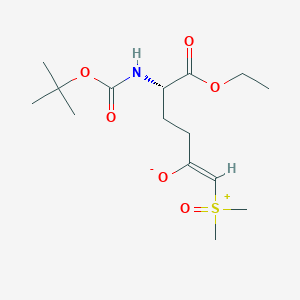

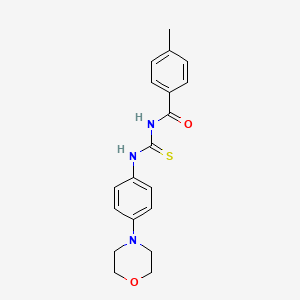

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The Boc-protected amino group could be deprotected under acidic conditions . The ester group could undergo hydrolysis, transesterification, or reduction reactions. The double bond in the hexene backbone could participate in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the protected amino group would increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. For instance, Davies, Fenwick, and Ichihara (1997) described the synthesis of unsaturated β-amino acid derivatives from lithium (S)-(α-methylbenzyl)allylamide and tert-butyl hex-2,4-dienoate, maintaining unsaturation in the molecules after deprotection procedures (Davies, Fenwick, & Ichihara, 1997).

Enantioselective Synthesis

Alonso, Santacana, Rafecas, and Riera (2005) conducted a scalable, enantioselective synthesis of a similar compound, highlighting the importance of such compounds in enantioselective processes (Alonso, Santacana, Rafecas, & Riera, 2005).

Biological Activity and Pest Control

Kuwano, Fujita, Furuta, and Yamada (2008) investigated ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives for their anti-juvenile hormone activity, targeting larval epidermis in pests like Bombyx mori. This study highlights the compound's potential in pest control and its biological activity (Kuwano, Fujita, Furuta, & Yamada, 2008).

Synthesis of Protected Amino Alcohols

Tang, Volkman, and Ellman (2001) used tert-butanesulfinyl aldimines and ketimines bearing similar structures for the synthesis of protected 1,2-amino alcohols, demonstrating the compound's role in synthesizing key intermediates for chemical reactions (Tang, Volkman, & Ellman, 2001).

Mecanismo De Acción

Safety and Hazards

Propiedades

InChI |

InChI=1S/C15H27NO6S/c1-7-21-13(18)12(16-14(19)22-15(2,3)4)9-8-11(17)10-23(5,6)20/h10,12H,7-9H2,1-6H3,(H-,16,17,19,20)/t12-/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEMACVDVHPUAX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=C[S+](=O)(C)C)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC/C(=C/[S+](=O)(C)C)/[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699627.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)

![(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2699633.png)

![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)

![methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)